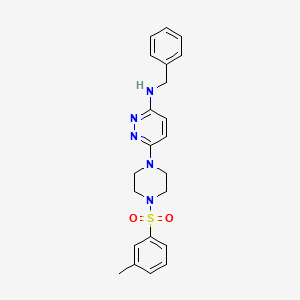
N-benzyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BENZYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a benzyl group, a piperazine ring, and a pyridazine core, which are functionalized with a methylbenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazine Core: This step involves the cyclization of appropriate precursors to form the pyridazine ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Functionalization with Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is added via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-BENZYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-BENZYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-BENZYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BENZYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE: A closely related compound with a similar structure but different functional groups.
1-(3-AMINOPROPYL)-4-METHYLPIPERAZINE: Another piperazine derivative with different substituents and properties.
Uniqueness
N-BENZYL-6-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZIN-3-AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H25N5O2S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-benzyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C22H25N5O2S/c1-18-6-5-9-20(16-18)30(28,29)27-14-12-26(13-15-27)22-11-10-21(24-25-22)23-17-19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3,(H,23,24) |
Clé InChI |
UQQHRRWXQFQIJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B11259767.png)
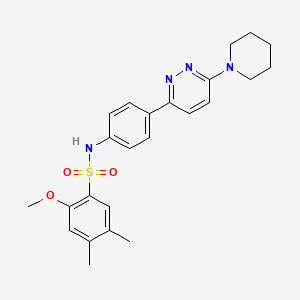
![N-(2,3-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11259784.png)
![3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11259789.png)
![Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11259797.png)
![N-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B11259804.png)
![1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11259808.png)
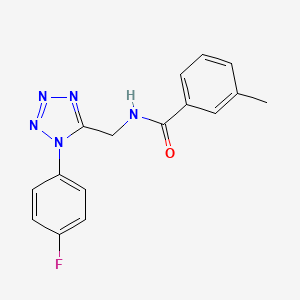
![7-(3-ethoxy-4-hydroxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259819.png)
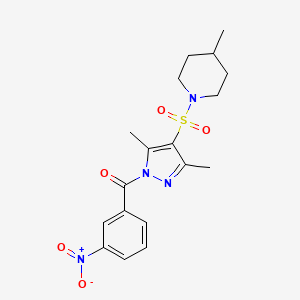
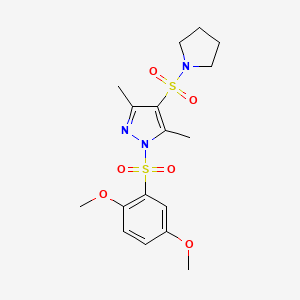
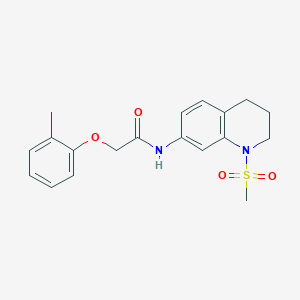
![7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259825.png)

